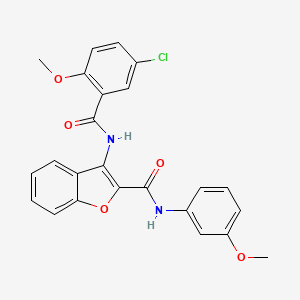

![molecular formula C14H9F3N4S B2683719 4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine CAS No. 2309463-69-0](/img/structure/B2683719.png)

4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

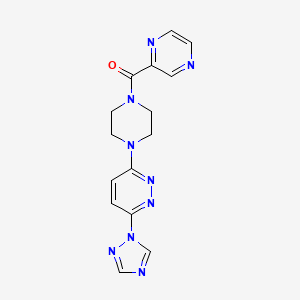

The compound “4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a trifluoromethyl group . These functional groups are often found in bioactive molecules, suggesting that this compound may have potential applications in pharmaceuticals or agrochemicals .

Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are often synthesized through various organic reactions, including ring formation reactions, nucleophilic substitutions, and coupling reactions . The trifluoromethyl group can be introduced using various fluorination techniques .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the pyridine ring is a common site for substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

Compounds in the class of "4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine" demonstrate dynamic tautomerism and divalent N(I) character. Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a similar functional unit, shows six competitive isomeric structures, highlighting the complexity and versatility of these compounds. These structures exhibit significant electron donating properties due to a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).

Oxidative C–H Functionalization

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation illustrates the compound's utility in creating complex molecules. Employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, this method highlights a metal-free approach, broad substrate scope, and efficient product purification process, underscoring the chemical versatility and application in medicinal chemistry (Mariappan et al., 2016).

Antimicrobial and Anticancer Activities

Research on derivatives starting from isonicotinic acid hydrazide demonstrates the antimicrobial activity of these compounds. This study underscores the potential therapeutic applications of "4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine" related compounds in treating microbial infections and possibly in anticancer therapy (Bayrak et al., 2009).

Histone Lysine Demethylase Inhibition

The discovery and optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives for inhibiting JmjC histone N-methyl lysine demethylases (KDM) showcases the compound's relevance in epigenetic modulation. This application is significant in the context of cancer research, where epigenetic alterations play a crucial role in tumor progression and drug resistance (Bavetsias et al., 2016).

Catalysis and Synthetic Chemistry

The role of group 3 metal triamido complexes in catalyzing the ortho-C-H bond addition of pyridine derivatives into nonactivated imines, resulting in aminomethylated products, highlights the compound's utility in synthetic chemistry. This study provides insights into the catalytic activity and potential for creating novel chemical entities (Nagae et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4S/c15-14(16,17)10-6-8(3-5-20-10)12-11(21-13(18)22-12)9-2-1-4-19-7-9/h1-7H,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVODQSOGMZCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)

![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)

![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)

![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)

![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)

![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)